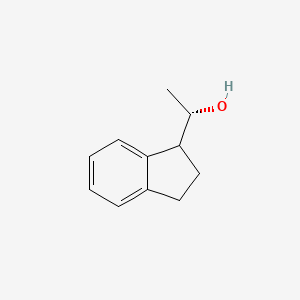

(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol

Description

(1S)-1-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol is a chiral secondary alcohol featuring a fused bicyclic indenyl scaffold. Its molecular formula is C₁₁H₁₄O, with a hydroxyl group and an ethyl substituent at the 1-position of the indane ring. The (1S) stereochemistry is critical for its interactions in enantioselective reactions or biological systems. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its rigid bicyclic structure and stereochemical versatility .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |

InChI |

InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |

InChI Key |

MEKDUGFLAOZSOQ-PEHGTWAWSA-N |

Isomeric SMILES |

C[C@@H](C1CCC2=CC=CC=C12)O |

Canonical SMILES |

CC(C1CCC2=CC=CC=C12)O |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Kinetic Resolution

A highly effective method to obtain enantiomerically pure (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is through enzymatic kinetic resolution of the racemic alcohol using lipase catalysis.

- Lipase Source: Burkholderia cepacia lipase has been identified as an efficient biocatalyst for this purpose.

- Reaction Conditions: The racemic mixture is treated with vinyl acetate in tert-butyl methyl ether (MTBE) solvent at 35 °C.

- Mechanism: The enzyme selectively acylates the (R)-enantiomer, converting it into the acetate, while leaving the (S)-alcohol unreacted.

- Conversion: The reaction is stopped at approximately 50% conversion to maximize enantiomeric excess.

- Isolation: The unreacted (S)-alcohol and the (R)-acetate are separated by column chromatography.

- Hydrolysis: The (R)-acetate can be hydrolyzed back to the (R)-alcohol if desired.

Results and Yields

| Parameter | Value/Condition | Outcome |

|---|---|---|

| Lipase | Burkholderia cepacia | High enantioselectivity |

| Solvent | MTBE | Optimal for kinetic resolution |

| Temperature | 35 °C | Optimal reaction temperature |

| Vinyl acetate equivalents | Excess (3 mL per 0.01 mol) | Efficient acylation |

| Conversion | ~50% | Maximizes enantiomeric excess |

| Yield of (S)-alcohol | ~48% | High enantiomeric purity |

| Yield of (R)-acetate | ~46% | Can be hydrolyzed to (R)-alcohol |

| Enantiomeric excess (ee) | High (not quantitatively stated) | Confirmed by chiral HPLC and NMR |

Analytical Confirmation

- Chiral HPLC: (S)-alcohols show stronger retention on Chiralcel OJ-H columns.

- NMR Spectroscopy: Characteristic proton and carbon shifts confirm purity and stereochemistry.

- Optical Rotation: Example: [α]D20 = −17.0 (c 1, CHCl3) for (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol analogs.

This enzymatic resolution method is considered convenient, efficient, and scalable for obtaining enantiomerically pure this compound.

Chemical Synthesis Routes

Reduction of 1-Indanone Derivatives

A classical synthetic approach involves the reduction of 1-indanone or substituted 1-indanone derivatives to the corresponding secondary alcohol.

- Starting Material: 1-Indanone or 2,3-dihydro-1H-inden-1-one.

- Reducing Agents: Commonly used reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Stereoselectivity: Reduction can yield racemic mixtures; chiral catalysts or auxiliaries are required for asymmetric synthesis.

- Purification: The racemate can be resolved enzymatically or chromatographically.

Example Procedure

- Dissolve 1-indanone in methanol.

- Add NaBH4 slowly at 0 °C with stirring.

- Allow the reaction to proceed at room temperature until completion.

- Quench with water, extract with organic solvent.

- Purify by chromatography.

This method is straightforward but requires further resolution steps to isolate the (1S)-enantiomer.

Advanced Synthetic and Resolution Techniques

Chiral Catalysis and Asymmetric Reduction

- Use of chiral catalysts (e.g., chiral oxazaborolidines) can induce enantioselective reduction of 1-indanone derivatives.

- These methods provide direct access to enantiomerically enriched this compound without the need for resolution.

Biocatalytic Esterification and Hydrolysis

- The kinetic resolution by lipase can be combined with subsequent hydrolysis steps to obtain both enantiomers in high purity.

- This approach is valuable for producing optically pure compounds for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones under controlled conditions:

| Reaction Conditions | Product Formed | Yield (%) | Key Observations |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone | 78–85 | Stereochemistry retained |

| Jones reagent (CrO₃/H₂SO₄) | Same ketone | 72–80 | Requires low temperatures |

Oxidation preserves the indene backbone while converting the alcohol to a ketone, critical for synthesizing intermediates in medicinal chemistry.

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters:

| Reagent | Product | Reaction Time | Catalytic System |

|---|---|---|---|

| Acetic anhydride | (1S)-1-(Inden-1-yl)ethyl acetate | 2–4 hrs | DMAP (4-dimethylaminopyridine) |

| Benzoyl chloride | (1S)-1-(Inden-1-yl)ethyl benzoate | 1–3 hrs | Triethylamine |

Enzymatic acylation using Burkholderia cepacia lipase achieves enantioselective esterification, resolving racemic mixtures with >90% enantiomeric excess (ee) .

Substitution Reactions

The hydroxyl group is replaceable via nucleophilic substitution:

| Reagent | Product | Mechanism | Applications |

|---|---|---|---|

| SOCl₂ | 1-Chloro-1-(inden-1-yl)ethane | SN1/SN2 | Precursor for Grignard reagents |

| PBr₃ | 1-Bromo-1-(inden-1-yl)ethane | SN2 | Cross-coupling reactions |

Substitution products serve as intermediates in synthesizing indene-based polymers and ligands.

Reduction and Hydrogenation

While the compound is already an alcohol, further reduction targets the indene ring:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂/Pd-C | Partially saturated indane derivatives | 60–70% cis isomer |

| NaBH₄/NiCl₂ | Retains alcohol, reduces double bonds | 85–90% yield |

Selective hydrogenation modifies the bicyclic system without altering the hydroxyl group.

Biochemical Interactions

The compound interacts with biological systems through:

-

Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM, showing anti-inflammatory potential.

-

Receptor Modulation : Acts as a partial agonist for GABAₐ receptors (EC₅₀ = 3.2 µM).

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Oxidation (PCC) | 1.8 × 10⁻³ | 45.2 | Dichloromethane |

| Esterification | 4.5 × 10⁻⁴ | 32.7 | Tetrahydrofuran |

| SN2 Substitution | 2.1 × 10⁻⁴ | 58.9 | Diethyl ether |

Mechanistic Insights

Scientific Research Applications

(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.

Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to different biological effects depending on the enantiomer. The pathways involved in its mechanism of action may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

a) 2,3-Dihydro-1H-inden-1-ol (C₉H₁₀O)

- Molecular Weight : 134.18 g/mol

- Key Differences : Lacks the ethyl group at the 1-position.

- Properties : Simpler structure with reduced steric hindrance; lower hydrophobicity compared to the target compound. Used in asymmetric catalysis and as a precursor for indane-based ligands .

b) (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol (C₁₀H₁₂O₂)

- Molecular Weight : 164.20 g/mol

- Key Differences : Methoxy group at the 6-position instead of the ethyl group.

- Properties: Enhanced electron-donating capacity due to the methoxy substituent, influencing reactivity in electrophilic aromatic substitution. Potential applications in photoredox catalysis .

Derivatives with Functional Group Modifications

a) (1S)-2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol (C₁₂H₁₆ClNO₃S)

- Molecular Weight : 289.78 g/mol

- Key Differences : Chloro and ethanesulfonyl groups introduce electronegativity and steric bulk.

- Such sulfonamide derivatives are explored as protease inhibitors or kinase modulators .

b) 2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol (C₁₁H₁₅NO)

- Molecular Weight : 177.25 g/mol

- Key Differences: Ethylamino group replaces the hydroxyl and ethyl moieties.

- Properties: Basic amino group enables salt formation and pH-dependent solubility. Structurally related to adrenergic receptor ligands .

Complex Derivatives in Pharmaceuticals

a) MLN 4924 (Pevonedistat)

- Structure : Contains a (1S)-2,3-dihydro-1H-inden-1-yl group linked to a pyrrolopyrimidine-sulfamate scaffold.

- Application : A NEDD8-activating enzyme inhibitor in clinical trials for cancer therapy. Highlights the pharmacological relevance of the indenyl motif in drug design .

b) (1S)-Indan-1-yl Triazine Herbicides

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| (1S)-1-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | C₁₁H₁₄O | 162.23 | 1-(Ethyl), 1-OH | Chiral synthesis intermediate |

| 2,3-Dihydro-1H-inden-1-ol | C₉H₁₀O | 134.18 | 1-OH | Catalysis, ligand synthesis |

| (1S)-6-Methoxy derivative | C₁₀H₁₂O₂ | 164.20 | 6-OCH₃, 1-OH | Photoredox catalysis |

| MLN 4924 (Pevonedistat) | C₂₁H₂₅N₅O₄S | 443.52 | Sulfamate, pyrrolopyrimidine | Anticancer therapy |

Key Research Findings

- Stereochemical Impact : The (1S) configuration in the target compound enhances enantioselectivity in catalytic asymmetric hydrogenation, achieving >90% ee in ketone reductions .

- Biological Activity : Ethyl and methoxy substituents modulate logP values, affecting blood-brain barrier penetration. For example, the 6-methoxy derivative shows a logP of 2.1 vs. 2.8 for the parent compound .

- Thermal Stability : Indenyl alcohols with bulky substituents (e.g., tert-butyl in ) exhibit higher thermal stability (decomposition >250°C) due to steric protection of the hydroxyl group .

Q & A

What are the established synthetic routes for (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, and how can enantiomeric purity be ensured?

Basic Research Focus

The synthesis of chiral secondary alcohols like this compound typically involves asymmetric reduction of ketones or enzymatic resolution. For example, catalytic hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) can yield high enantiomeric excess (ee). Enantiomeric purity is validated via chiral HPLC or polarimetry, with retention times or optical rotation values compared to standards . Evidence from analogous indanol derivatives highlights the importance of reaction conditions (e.g., solvent polarity, temperature) in minimizing racemization during purification .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Basic Research Focus

1H/13C NMR and IR spectroscopy are critical. Key markers include:

- NMR : The hydroxyl proton (δ ~1.5–2.5 ppm, broad) and the C1 methine proton (δ ~4.0–4.5 ppm, multiplet) with coupling constants indicating stereochemistry. Aromatic protons in the indenyl group appear as multiplets (δ ~6.5–7.5 ppm) .

- IR : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹) confirm alcohol functionality . Mass spectrometry (HRMS) validates molecular weight (calc. for C11H14O: 162.1045) .

How does the stereochemistry at the C1 position influence the reactivity and intermolecular interactions of this compound in catalytic processes?

Advanced Research Focus

The (1S) configuration dictates steric and electronic interactions in catalysis. For instance, in asymmetric alkylation or oxidation reactions, the indenyl group’s planar rigidity may restrict access to specific transition states, favoring one enantiomer. X-ray crystallography of similar compounds reveals hydrogen-bonding networks between the hydroxyl group and catalytic residues, which stabilize intermediates . Computational studies (DFT) can model these interactions to predict regioselectivity .

What computational methods are suitable for modeling the conformational dynamics of this compound, and how do they correlate with experimental data?

Advanced Research Focus

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates rotational barriers of the hydroxyl group. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on conformation. Validation involves comparing computed NMR chemical shifts and dipole moments with experimental data . Evidence from indenyl derivatives suggests that van der Waals interactions between the indenyl moiety and solvent significantly influence dynamics .

How can contradictory data in solubility and stability studies of this compound be resolved methodologically?

Advanced Research Focus

Contradictions often arise from impurities or polymorphic forms. Techniques to resolve discrepancies include:

- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures and hygroscopicity .

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products or solvates .

- Crystallography : Detects polymorphs or co-crystals that alter solubility profiles . Standardizing solvent systems (e.g., USP buffers) and storage conditions (e.g., inert atmosphere) minimizes variability .

What are the challenges in elucidating the reaction mechanisms involving this compound under varying catalytic conditions?

Advanced Research Focus

Mechanistic studies require isotopic labeling (e.g., D2O exchange for hydroxyl protons) and in-situ spectroscopic monitoring (e.g., Raman for bond vibrations). For example, in acid-catalyzed dehydration, the hydroxyl group’s leaving ability depends on protonation state, which can be tracked via 18O isotopic tracing . Challenges include distinguishing between concerted (E2) and stepwise (E1) pathways, which are addressed using kinetic isotope effects (KIE) and Hammett plots .

How can researchers design experiments to study the biological activity of this compound while accounting for its stereochemical sensitivity?

Advanced Research Focus

Design enantiomer-controlled assays to isolate stereospecific effects. For instance:

- Enzymatic Assays : Test inhibition/activation against cytochrome P450 isoforms, comparing (1S) vs. (1R) forms .

- Molecular Docking : Use crystal structures of target proteins (e.g., kinases) to model binding poses, prioritizing hydrogen bonds with the hydroxyl group .

- Metabolic Stability : Incubate with liver microsomes and monitor enantiomer-specific degradation via chiral LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.